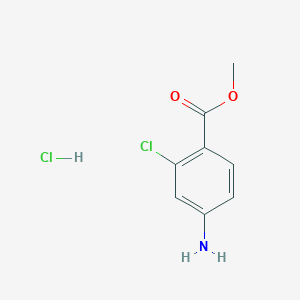

Methyl 4-amino-2-chlorobenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-amino-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWLHKCANIJVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 4-amino-2-chlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for Methyl 4-amino-2-chlorobenzoate hydrochloride may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors for the esterification reaction and subsequent purification steps to obtain the hydrochloride salt in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. Notably, iodobenzene dichloride facilitates selective chlorination at the 5-position of the aromatic ring, even in the presence of a free amino group at the 4-position .

Reaction Conditions

| Reagent/Condition | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Iodobenzene dichloride | Acetone | 0–5°C | 2–4 hr | Methyl 2-methoxy-4-amino-5-chlorobenzoate |

| Base (e.g., pyridine) | Chloroform | 0–5°C | 2–4 hr | Enhanced reaction rate |

Key Findings :

-

Chlorination occurs regioselectively at the 5-position, avoiding interference from the 4-amino group .

-

Addition of a base (e.g., triethylamine) accelerates reaction kinetics .

Amide Formation

The ester group reacts with amines to form amides, a critical step in synthesizing pharmaceutical intermediates like metoclopramide precursors .

Reaction with N,N-Diethyl Ethylenediamine

| Reagent | Conditions | Product |

|---|---|---|

| N,N-Diethyl ethylenediamine | Reflux in ethanol | N-(2-Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide |

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon of the ester.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid.

Hydrolysis Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| NaOH (aqueous) | H₂O | Reflux | 4-Amino-2-chlorobenzoic acid |

Applications :

-

Hydrolysis is a precursor step for further functionalization, such as peptide coupling or salt formation .

Acid-Base Reactions

The hydrochloride salt form participates in proton-transfer reactions, enabling solubility modulation or salt metathesis.

Neutralization

| Reagent | Product |

|---|---|

| NaOH | Methyl 4-amino-2-chlorobenzoate |

Note : Conversion to the free base form enhances lipophilicity, critical for membrane permeability in drug design .

Comparative Reactivity

The compound’s reactivity differs from structural analogs due to electronic effects from substituents:

| Compound | Chlorine Position | Key Reactivity Difference |

|---|---|---|

| Methyl 4-amino-3-chlorobenzoate | 3-position | Reduced electrophilicity at meta-position |

| Methyl 2-amino-4-chlorobenzoate | 4-position | Enhanced amino group participation |

Scientific Research Applications

Chemistry

Methyl 4-amino-2-chlorobenzoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of new materials and chemicals through various synthetic pathways. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating derivatives with enhanced properties.

Biology

In biological research, methyl 4-amino-2-chlorobenzoate hydrochloride acts as a building block for synthesizing biologically active molecules. Its structural attributes allow it to participate in interactions with enzymes and receptors, potentially influencing metabolic pathways. Studies have indicated that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological investigations.

Medicine

The compound is being investigated for its potential therapeutic effects. Research has focused on its role as a precursor in drug development, particularly in synthesizing compounds with anti-inflammatory or antimicrobial activities. Its mechanism of action may involve binding to specific biological targets, leading to inhibition or activation of relevant pathways .

Industry

In industrial applications, methyl 4-amino-2-chlorobenzoate hydrochloride is used in the production of dyes, pigments, and other chemicals. Its ability to act as a reagent in various chemical reactions enhances its utility in manufacturing processes.

Case Studies

Several studies have highlighted the applications and effectiveness of methyl 4-amino-2-chlorobenzoate hydrochloride:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of methyl 4-amino-2-chlorobenzoate hydrochloride revealed its potential to reduce inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases .

Comparison with Related Compounds

The following table summarizes key characteristics of methyl 4-amino-2-chlorobenzoate hydrochloride compared to similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-amino-2-chlorobenzoate | Chlorine at position 2; amino at position 4 | Versatile reactivity; potential anti-inflammatory properties |

| Methyl 4-aminobenzoate | No chlorine; amino at position 4 | Commonly used in pharmaceuticals |

| Methyl 2-amino-4-chlorobenzoate | Chlorine at position 4; amino at position 2 | Different biological activity |

| Methyl 3-amino-5-chlorobenzoate | Chlorine at position 5; amino at position 3 | Unique reactivity profile |

This comparison illustrates how methyl 4-amino-2-chlorobenzoate hydrochloride stands out due to its specific functional groups and their implications for chemical behavior and biological activity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chlorobenzoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and chloro groups on the benzene ring can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Structural Analogs: Chloroprocaine Hydrochloride

Chloroprocaine hydrochloride (CAS 3858-89-7) shares structural similarities, including a 4-amino-2-chlorobenzoate backbone. However, it differs by having a diethylaminoethyl ester group instead of a methyl ester. This modification confers distinct pharmacological properties:

- Molecular Formula: C₁₃H₂₀Cl₂N₂O₂ vs. C₈H₇ClNO₂·HCl.

- Molecular Weight : 307.22 g/mol vs. 269.34 g/mol .

- Applications: Chloroprocaine is a fast-acting ester-based local anesthetic (e.g., ophthalmic gel IHEEZO™), whereas Methyl 4-amino-2-chlorobenzoate hydrochloride is primarily a synthetic intermediate .

Table 1: Key Differences

| Property | Methyl 4-amino-2-chlorobenzoate HCl | Chloroprocaine HCl |

|---|---|---|

| Substituent at 1-position | Methyl ester | Diethylaminoethyl ester |

| Pharmacological Role | Intermediate | Anesthetic |

| Water Solubility | Moderate (enhanced by HCl) | High (due to polar amine group) |

| CAS Number | Related to 46004-37-9 (non-HCl form) | 3858-89-7 |

Methyl Ester Derivatives

Several methyl esters with halogen and amino substitutions exhibit structural parallels:

- Methyl 2-amino-4-chlorobenzoate (CAS 5900-58-3): Differs in the positions of amino and chlorine groups, reducing steric hindrance and altering reactivity in coupling reactions .

- Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5): Substitution at the 3-position impacts electronic properties, influencing its utility in agrochemical synthesis .

Table 2: Methyl Ester Derivatives Comparison

| Compound | Substituent Positions | Key Applications |

|---|---|---|

| Methyl 4-amino-2-chlorobenzoate HCl | 4-NH₂, 2-Cl, 1-COOCH₃ | Pharmaceutical intermediates |

| Methyl 2-amino-4-chlorobenzoate | 2-NH₂, 4-Cl, 1-COOCH₃ | Polymer modifiers |

| Methyl 3-amino-4-chlorobenzoate | 3-NH₂, 4-Cl, 1-COOCH₃ | Agrochemical precursors |

Hydrochloride Salts of Amino-Substituted Compounds

- Yohimbine Hydrochloride (CAS 65-19-0): An indole alkaloid hydrochloride salt with a yohimban skeleton. Unlike Methyl 4-amino-2-chlorobenzoate HCl, it is used clinically as an α₂-adrenergic receptor antagonist for erectile dysfunction .

- 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6): Features an aminomethyl group instead of an amino group, broadening its utility in material science and drug delivery systems due to enhanced hydrogen-bonding capacity .

Biological Activity

Methyl 4-amino-2-chlorobenzoate hydrochloride, an organic compound with the molecular formula C₈H₈ClNO₂, has garnered attention for its significant biological activities, particularly in pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-amino-2-chlorobenzoate hydrochloride is characterized by:

- Amino Group : Located at the para position (4-position) of the benzene ring.

- Chloro Group : Situated at the ortho position (2-position).

- Methyl Ester : Contributes to its solubility and reactivity.

This unique structural arrangement enhances its interaction with biological systems, making it a candidate for various pharmacological applications.

Pharmacological Potential

Research indicates that methyl 4-amino-2-chlorobenzoate hydrochloride exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through inhibition of specific pathways involved in inflammatory responses. The amino group is believed to play a crucial role in modulating these pathways.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This suggests its utility in developing new antimicrobial agents.

- Enzyme Interaction : Interaction studies have revealed that methyl 4-amino-2-chlorobenzoate can bind to specific enzymes or receptors, influencing metabolic pathways. This interaction is critical for understanding its therapeutic effects and guiding drug development.

Environmental Microbiology

A study involving the microbial degradation of methyl benzoate derivatives found that certain strains of bacteria, such as Burkholderia cepacia, can metabolize methyl 4-amino-2-chlorobenzoate. This degradation process highlights the compound's environmental relevance and potential applications in bioremediation .

The biological activity of methyl 4-amino-2-chlorobenzoate hydrochloride is primarily attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules.

- Electrostatic Interactions : The chloro group may participate in electrostatic interactions, influencing receptor binding affinities and enzyme activities.

Structure-Activity Relationship Studies

Recent research has focused on the structure-activity relationship (SAR) of methyl 4-amino-2-chlorobenzoate derivatives. These studies aim to identify modifications that enhance biological activity while minimizing toxicity. Key findings include:

- Variations in the position of functional groups significantly affect the compound's interaction with glutathione-related enzymes, indicating potential therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds reveals unique aspects of methyl 4-amino-2-chlorobenzoate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-2-chlorobenzoate | Chlorine at position 2; amino at position 4 | Anti-inflammatory, antimicrobial |

| Methyl 4-amino-3-chlorobenzoate | Chlorine at position 3; amino at position 4 | Different anti-inflammatory profile |

| Methyl 2-amino-4-chlorobenzoate | Amino at position 2; chlorine at position 4 | Varies significantly in enzyme interactions |

This table illustrates how specific modifications influence biological activity and potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.